2-(Ethylamino)-1-phenyl-1-pentanone 2-(Ethylamino)-1-phenyl-1-pentanone
Brand Name: Vulcanchem
CAS No.: 779974-89-9
VCID: VC15881942
InChI: InChI=1S/C13H19NO/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12,14H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

2-(Ethylamino)-1-phenyl-1-pentanone

CAS No.: 779974-89-9

Cat. No.: VC15881942

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-1-phenyl-1-pentanone - 779974-89-9

Specification

CAS No. 779974-89-9
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-(ethylamino)-1-phenylpentan-1-one
Standard InChI InChI=1S/C13H19NO/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12,14H,3-4,8H2,1-2H3
Standard InChI Key QQAHEGDXEXIQPR-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)C1=CC=CC=C1)NCC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(Ethylamino)-1-phenyl-1-pentanone (C₁₃H₁₉NO) is a synthetic cathinone derivative with a molecular weight of 205.30 g/mol. Its structure comprises a pentanone chain functionalized with an ethylamino group at the second carbon and a phenyl ring at the first carbon (Figure 1). The hydrochloride salt form, C₁₃H₁₉NO·HCl, has a molecular weight of 241.76 g/mol . The presence of both amine and ketone groups enables diverse chemical reactivity, including participation in nucleophilic additions and redox reactions.

Table 1: Key Physicochemical Properties of NEPD

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol (free base)
241.76 g/mol (HCl salt)
Boiling Point531.63 K (258.48°C)
logP (Octanol-Water)3.06

The compound’s lipophilicity (logP = 3.06) suggests moderate blood-brain barrier permeability, consistent with its central nervous system (CNS) effects .

Synthesis and Analytical Characterization

Synthetic Routes

NEPD is typically synthesized via a multi-step process involving:

  • Alkylation of Propiophenone: Reaction of propiophenone with ethylamine under reductive amination conditions to form the secondary amine.

  • Ketone Backbone Elongation: Addition of two carbon units to the propiophenone derivative via Grignard or alkylation reactions.

  • Purification: Crystallization or chromatography to isolate the hydrochloride salt .

While specific protocols vary, these steps highlight the reliance on classical organic synthesis techniques. Recent advancements in biocatalysis, such as the use of carbonyl reductases for asymmetric reductions , offer potential alternatives for synthesizing enantiomerically pure intermediates, though their application to NEPD remains unexplored.

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for identifying NEPD in biological samples. Post-mortem analyses have detected NEPD in urine and plasma, with pharmacokinetic studies demonstrating rapid distribution to the brain .

Pharmacological Effects and Neurochemical Mechanisms

Acute Behavioral Effects

Acute administration of NEPD (1–10 mg/kg, intraperitoneal) in murine models induces dose-dependent effects:

  • Anxiolysis: Reduced anxiety-like behavior in elevated plus maze tests .

  • Hyperlocomotion: Increased locomotor activity, characteristic of psychostimulants .

  • Social Impairment: Decreased social interaction and exploratory behavior .

These effects correlate with rapid increases in extracellular dopamine (DA) and serotonin (5-HT) in the nucleus accumbens (NAc), as measured by microdialysis .

Chronic Exposure and Withdrawal

Repeated NEPD administration (twice daily for 5 days) elicits neuroadaptations:

  • Aggression: Elevated aggressive behavior during withdrawal .

  • Thermoregulatory Dysfunction: Transient hyperthermia and reduced weight gain .

  • Neurotransmitter Depletion: Decreased striatal DA and prefrontal cortical 5-HT levels .

The persistent upregulation of ΔFosB, a transcription factor linked to addiction, in the striatum suggests a high risk of dependence .

Table 2: Neurochemical Changes After Chronic NEPD Exposure

ParameterChangeBrain RegionSource
Dopamine (DA)↓ 40%Striatum
Serotonin (5-HT)↓ 25%Prefrontal Cortex
ΔFosB Expression↑ 300%Striatum

Pharmacokinetics and Metabolism

Absorption and Distribution

NEPD exhibits rapid pharmacokinetics following intraperitoneal administration:

  • Plasma Peak Concentration (Cₘₐₓ): Achieved within 40 minutes .

  • Brain Penetration: ~4% of plasma concentration distributes to the NAc, with potential for >90% total brain uptake .

  • Half-Life: Prolonged residence time (MRT ≈ 4 hours) due to extensive tissue binding .

Metabolic Pathways

While detailed metabolic studies are lacking, analogous cathinones undergo hepatic transformations including:

  • N-Dealkylation: Removal of the ethyl group to form primary amines.

  • Ketone Reduction: Conversion to alcohol metabolites.

  • Glucuronidation: Phase II conjugation for renal excretion .

Toxicity and Public Health Implications

Acute Toxicity

Case reports of related cathinones (e.g., N-ethylpentylone) highlight risks such as:

  • Cardiotoxicity: Ventricular arrhythmias and hyperkalemia .

  • Rhabdomyolysis: Muscle breakdown leading to renal failure .

  • Hyperthermia: Exacerbated by monoaminergic overactivity .

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